
Dibutylated Hydroxyanisole-d20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylated Hydroxyanisole-d20, also known by its CAS Number 1219799-34-4, is a neat product with a molecular formula of C15 2H20 H4 O2 and a molecular weight of 256.47 . It is a stable isotope labelled product that is extensively used as an antioxidant in food and beverages .
Molecular Structure Analysis
The molecular formula of Dibutylated Hydroxyanisole-d20 is C15 2H20 H4 O2 . This indicates that it contains 15 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms. The exact structure would need to be determined through further analysis.Aplicaciones Científicas De Investigación
Antioxidant Mechanisms and Applications
BHA is a synthetic antioxidant employed in the food industry to enhance the shelf life of various products by preventing oxidative damage. The compound's physical and chemical characteristics enable it to function effectively as a food preservative, highlighting its primary application in scientific research. Research delves into the toxicological profile of BHA, investigating its metabolism in humans and animals, with a special emphasis on its carcinogenicity potential in rodent models. Despite evidence of carcinogenicity, there's no substantial indication of genotoxic effects, positioning BHA as an epigenetic carcinogen with risk assessments based on non-stochastic principles. This review proposes hypotheses on the mechanisms underlying BHA's carcinogenicity, suggesting a pivotal role for reactive oxygen species, particularly hydroxyl radicals, in tumor formation within the rodent forestomach (Verhagen, Schilderman, & Kleinjans, 1991).
Toxicological Assessment and Safety
Further investigations into BHA, alongside Butylated Hydroxytoluene (BHT), another antioxidant food additive, have been conducted to assess their safety. Extensive studies focusing on their potential toxicities conclude that both BHA and BHT pose no significant cancer hazard to humans. In contrast, they may have anticarcinogenic properties at current levels of use in food additives, offering a perspective on the broader implications of these compounds in dietary contexts (Williams, Iatropoulos, & Whysner, 1999).
Comparative Analysis and Health Perspectives
Mecanismo De Acción
Target of Action
Dibutylated Hydroxyanisole-d20, similar to its parent compound Butylated Hydroxyanisole (BHA), is primarily an antioxidant . Its main targets are reactive oxygen species (ROS) and free radicals that can cause oxidative damage to cells .
Mode of Action
The compound works by donating a hydrogen atom to free radicals, neutralizing them and preventing them from causing further damage . This action helps to maintain the integrity of cells and prevents the oxidative degradation of lipids within the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by Dibutylated Hydroxyanisole-d20 is the oxidative stress pathway. By neutralizing free radicals, the compound helps to reduce oxidative stress, which can lead to cell damage and death if left unchecked .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
The primary result of Dibutylated Hydroxyanisole-d20’s action is the reduction of oxidative stress within cells. This can help to prevent cell damage and death, and maintain the integrity of cellular structures .
Action Environment
The efficacy and stability of Dibutylated Hydroxyanisole-d20 can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effectiveness, while exposure to light or heat may reduce its stability .
Propiedades
IUPAC Name |
3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQUGVTITNSY-GPSKCXNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

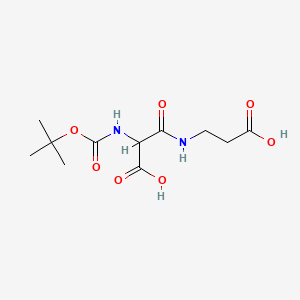
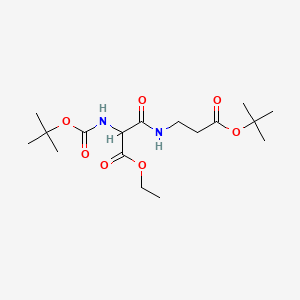
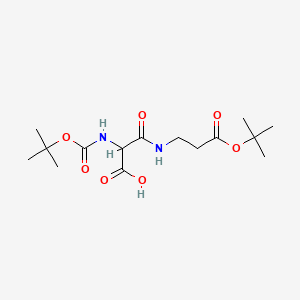
![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
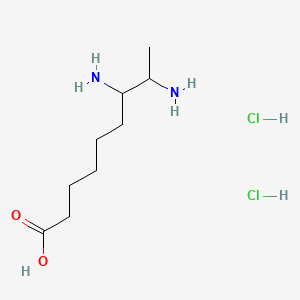
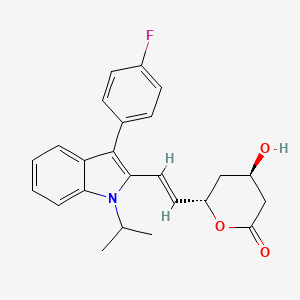

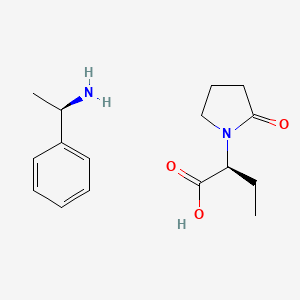
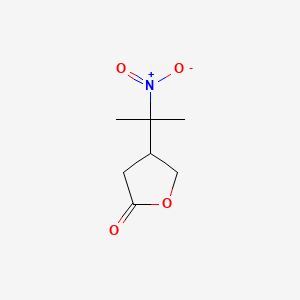
![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)
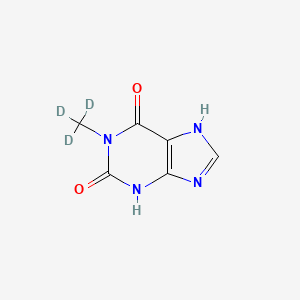
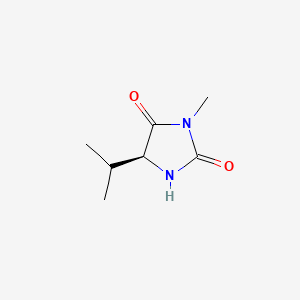

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)